

# Application of Mitapivat Sulfate in Sickle Cell Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Mitapivat Sulfate |           |  |  |  |
| Cat. No.:            | B609057           | Get Quote |  |  |  |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mitapivat sulfate, an oral, first-in-class allosteric activator of the pyruvate kinase (PK) enzyme, is under investigation as a potential disease-modifying therapy for sickle cell disease (SCD).[1] [2][3] SCD is a genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS) upon deoxygenation, leading to red blood cell (RBC) sickling, chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive organ damage.[2][4][5] Mitapivat targets the underlying metabolic defects in SCD erythrocytes by enhancing the activity of pyruvate kinase (PKR), a key enzyme in the glycolytic pathway.[1][6][7] This document provides detailed application notes and protocols for the use of Mitapivat sulfate in SCD research models, summarizing key findings and methodologies from preclinical and clinical studies.

### **Mechanism of Action**

Mitapivat is an allosteric activator of PKR, the enzyme that catalyzes the final step in glycolysis, converting phosphoenolpyruvate to pyruvate while generating ATP.[1][6] In SCD, erythrocytes exhibit metabolic abnormalities, including decreased ATP levels and increased levels of 2,3-diphosphoglycerate (2,3-DPG).[4][8] Elevated 2,3-DPG decreases the oxygen affinity of hemoglobin, promoting the deoxygenated state of HbS and subsequent polymerization.[2][9]

By activating PKR, Mitapivat aims to:



- Increase ATP Production: Enhanced ATP levels are crucial for maintaining RBC membrane integrity and function, potentially reducing hemolysis.[1][2]
- Decrease 2,3-DPG Levels: Lowering 2,3-DPG levels increases hemoglobin's affinity for oxygen, thereby reducing the concentration of deoxygenated HbS available for polymerization and subsequent sickling.[2][9]

This dual mechanism of action suggests that Mitapivat can directly counteract the fundamental pathophysiology of SCD.[9]

## **Signaling Pathway and Mechanism of Action**





Click to download full resolution via product page

Caption: Mitapivat's mechanism in sickle cell disease.



## Preclinical Research Models In Vitro and Ex Vivo Studies

- Objective: To assess the direct effects of Mitapivat on erythrocytes from SCD patients.
- Key Findings: Ex vivo treatment of erythrocytes from SCD patients with Mitapivat resulted in a substantial increase in PKR activity (mean increase of 129%) and ATP levels.[1]
   Concurrently, 2,3-DPG levels declined by 17%, and the point of sickling (the specific pO2 at which sickling begins) was significantly decreased by 9%.[1]

#### **Animal Models**

- Model: Townes Sickle Cell Disease (SCD) mouse model (HbSS mice).[10][11]
- Objective: To investigate the in vivo effects of Mitapivat on hematological parameters, oxidative stress, and other pathophysiological markers of SCD.
- Key Findings: Oral administration of Mitapivat to HbSS mice led to increased whole blood ATP levels.[10] While it did not significantly alter 2,3-DPG levels in this specific model, it did decrease leukocytosis, erythrocyte oxidative stress, and the percentage of erythrocytes retaining mitochondria.[10][11] These findings suggest beneficial effects independent of the 2,3-DPG pathway in this model.[10][11] Another study in a hemin-induced renal fibrosis Berkeley sickle cell (BSC) mouse model showed that Mitapivat treatment reduced the occurrence and severity of chronic nephropathy, iron deposition, and kidney fibrosis.[12]

#### **Clinical Research and Protocols**

Mitapivat has been evaluated in several clinical trials involving adult patients with SCD.

## Phase 1 Study (NCT04000165)

- Objective: To evaluate the safety, tolerability, and dose-dependent effects of Mitapivat in adults with SCD.[2][9]
- Protocol: This was a multiple ascending dose study where patients received Mitapivat at doses of 5, 20, and 50 mg twice daily (BID), each for two weeks.[9] The dose was further escalated to 100 mg BID in a subset of patients.[9]



Key Findings: Mitapivat was well-tolerated at all dose levels.[9] It demonstrated dose-dependent decreases in 2,3-DPG and increases in ATP.[9] A mean hemoglobin increase of 1.2 g/dL was observed at the 50 mg BID dose, with 56.3% of patients achieving a hemoglobin response of ≥1 g/dL.[9] Reductions in markers of hemolysis were also observed.
 [9]

### Phase 2/3 RISE UP Study (NCT05031780)

- Objective: To determine the recommended Phase 3 dose and evaluate the efficacy and safety of Mitapivat in patients with SCD.[4][5]
- Phase 2 Protocol: 69 patients were randomized (1:1:1) to receive 50 mg or 100 mg Mitapivat BID, or a placebo for 12 weeks.[4]
- Phase 3 Protocol: 198 patients were randomized (2:1) to the selected Mitapivat dose or placebo BID for 52 weeks.[4] The primary endpoints are hemoglobin response (≥1.0 g/dL increase) and the annualized rate of sickle cell pain crises.
- Key Phase 2 Findings: The proportion of patients achieving a hemoglobin response was significantly higher in the Mitapivat groups (46.2% with 50 mg and 50% with 100 mg) compared to the placebo group (3.7%).[2]

### Long-term Extension Study (NCT04610866)

- Objective: To evaluate the long-term safety, tolerability, and efficacy of Mitapivat as a maintenance therapy.[8][13]
- Protocol: Patients who completed the Phase 1 study were eligible to enroll.[13] Patients started on Mitapivat 50 mg BID for 4 weeks, escalating to a maintenance dose of 100 mg BID.[13][14]
- Key Findings: With a median follow-up of 2.53 years, Mitapivat demonstrated a favorable long-term safety profile.[13] Sustained improvements in hemoglobin, hemolytic markers, and sickling kinetics were observed.[13] 93% of patients had at least a 1 g/dL increase in hemoglobin at some point within the first 24 weeks.[13]

## **Data Presentation**



Table 1: Summary of Key Quantitative Data from Mitapivat Studies in SCD

| Parameter              | Study Type                | Model/Popu<br>lation      | Dose                  | Key Result                                    | Reference |
|------------------------|---------------------------|---------------------------|-----------------------|-----------------------------------------------|-----------|
| PKR Activity           | Ex Vivo                   | Human SCD<br>Erythrocytes | N/A                   | Mean<br>increase of<br>129%                   | [1]       |
| ATP Levels             | Ex Vivo                   | Human SCD<br>Erythrocytes | N/A                   | Significant increase                          | [1]       |
| 2,3-DPG<br>Levels      | Ex Vivo                   | Human SCD<br>Erythrocytes | N/A                   | 17% decline                                   | [1]       |
| Point of<br>Sickling   | Ex Vivo                   | Human SCD<br>Erythrocytes | N/A                   | 9% decrease                                   | [1]       |
| Hemoglobin             | Phase 1<br>Clinical Trial | Adults with SCD           | 50 mg BID             | Mean<br>increase of<br>1.2 g/dL               | [9]       |
| Hemoglobin<br>Response | Phase 1<br>Clinical Trial | Adults with SCD           | 50 mg BID             | 56.3% of patients with ≥1 g/dL increase       | [9]       |
| Hemoglobin<br>Response | Phase 2<br>Clinical Trial | Adults with SCD           | 50 mg & 100<br>mg BID | 46.2% & 50% of patients with ≥1 g/dL increase | [2]       |
| Annualized<br>VOC Rate | Phase 2<br>Extension      | Adults with SCD           | Up to 100 mg<br>BID   | Reduced<br>from 1.33 to<br>0.64               | [6][15]   |
| ATP Levels             | In Vivo<br>Animal Model   | Townes SCD<br>Mice        | N/A                   | Further increased ATP                         | [10][11]  |
| Oxidative<br>Stress    | In Vivo<br>Animal Model   | Townes SCD<br>Mice        | N/A                   | Decreased<br>levels                           | [10][11]  |



# Experimental Protocols In Vitro/Ex Vivo Erythrocyte Assays

- Blood Collection and Preparation:
  - Collect whole blood from SCD patients in heparin-containing tubes.
  - Leukodeplete the RBCs to remove white blood cells.[8]
  - Wash RBCs with an appropriate buffer (e.g., phosphate-buffered saline).
- Mitapivat Treatment:
  - Incubate prepared RBCs with varying concentrations of Mitapivat sulfate or vehicle control for a specified period (e.g., 24 hours) at 37°C.
- Metabolite Analysis:
  - Lyse the RBCs and perform a stepwise extraction of metabolites.[8]
  - Measure ATP and 2,3-DPG levels using commercially available assay kits or through mass spectrometry-based metabolomics.[8]
- PKR Activity Assay:
  - Prepare erythrocyte lysates and measure PKR activity using a spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH.
- Sickling Assay:
  - Expose treated and control RBCs to hypoxic conditions (e.g., 2% oxygen).
  - Monitor the sickling process over time using microscopy and image analysis to determine the point of sickling (pOs) and the kinetics of sickling (t50).[8][16]

### **Animal Study Protocol (Townes SCD Mouse Model)**

Animal Model:



- Use Townes SCD (HbSS) mice and control (HbAA) mice.[10]
- Drug Administration:
  - Administer Mitapivat sulfate or vehicle control to mice orally (e.g., via medicated chow or oral gavage) for a specified duration (e.g., 4 weeks).[10]
- · Blood Collection and Analysis:
  - Collect blood samples at baseline and at various time points during the study.
  - Perform complete blood counts (CBC) to measure hemoglobin, hematocrit, and red blood cell indices.
  - Measure ATP and 2,3-DPG levels in whole blood lysates.
  - Assess markers of hemolysis (e.g., bilirubin, lactate dehydrogenase).
- Oxidative Stress Measurement:
  - Isolate erythrocytes and measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFDA).
- Histopathology:
  - At the end of the study, harvest organs such as the spleen and kidneys for histopathological analysis to assess for signs of organ damage and extramedullary hematopoiesis.[17]

### **Experimental Workflow**







Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of Mitapivat.

#### Conclusion

Mitapivat sulfate represents a promising therapeutic approach for sickle cell disease by targeting the underlying metabolic dysregulation in erythrocytes. Preclinical and clinical studies have consistently demonstrated its ability to increase ATP, decrease 2,3-DPG, improve hemoglobin levels, and reduce hemolysis.[1][3][9] The detailed protocols and summarized data provided in these application notes offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Mitapivat and other PKR activators in the treatment of sickle cell disease. Further investigation into its



long-term efficacy and impact on clinical outcomes such as vaso-occlusive crises is ongoing.[4] [15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Mitapivat for sickle cell disease and thalassemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHASE 2/3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF MITAPIVAT IN PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of mitapivat and its potential in the treatment of SCD | VJHemOnc [vjhemonc.com]
- 8. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 9. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paper: Dual Activation of PKR and PKM2 Reduced the Development of Fibrosis and Iron Deposition in a Sickle Cell Disease Nephropathy Mouse Model [ash.confex.com]



- 13. ashpublications.org [ashpublications.org]
- 14. Paper: Long-Term Safety and Efficacy of Mitapivat, an Oral Pyruvate Kinase Activator, in Adults with Sickle Cell Disease: Extension of a Phase 1 Dose Escalation Study [ash.confex.com]
- 15. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study | Blood Advances | American Society of Hematology [ashpublications.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Portico [access.portico.org]
- To cite this document: BenchChem. [Application of Mitapivat Sulfate in Sickle Cell Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#application-of-mitapivat-sulfate-in-sickle-cell-disease-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com